molecular formula C11H16BrNO B1376655 2-Bromo-4-(tert-butyl)-5-methoxyaniline CAS No. 1257834-30-2

2-Bromo-4-(tert-butyl)-5-methoxyaniline

Cat. No. B1376655
CAS RN: 1257834-30-2
M. Wt: 258.15 g/mol
InChI Key: SZMJKRPKCOTAHV-UHFFFAOYSA-N
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Description

“2-Bromo-4-(tert-butyl)-5-methoxyaniline” is a chemical compound that is commonly used in organic synthesis for the production of various compounds . It can also be used in the production of dyes and pigments, pharmaceutical intermediates, and agrochemicals .


Molecular Structure Analysis

The molecular structure of “2-Bromo-4-(tert-butyl)-5-methoxyaniline” consists of a benzene ring substituted with a bromine atom, a tert-butyl group, and a methoxy group . The molecular formula is C11H15BrO .

Scientific Research Applications

Synthesis and Antimicrobial Applications

  • Synthesis and Characterization as Antimicrobial Agents : 2-Bromo-4-(tert-butyl)-5-methoxyaniline is used in the synthesis of certain compounds with potential antimicrobial properties. For instance, its derivatives have been synthesized and characterized for antimicrobial activity, highlighting its role in developing new antimicrobial agents (Doraswamy & Ramana, 2013).

Applications in Organic Synthesis

  • Role in Hetero-Cope Rearrangement : This compound plays a role in the hetero-Cope rearrangement process, leading to the synthesis of water-soluble nitroxide derivatives with potential applications in various chemical processes (Marx & Rassat, 2002).
  • Preparation and Properties in Organic Chemistry : It is involved in the preparation of sterically protected diphosphene and fluorenylidenephosphine, demonstrating its versatility in organic synthesis (Toyota, Kawasaki, Nakamura, & Yoshifuji, 2003).
  • Building Blocks for Molecular Electronics : This compound serves as a precursor for various oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires in molecular electronics, emphasizing its importance in advanced material science (Stuhr-Hansen, Sørensen, Moth‐Poulsen, Christensen, Bjørnholm, & Nielsen, 2005).

Applications in Nanoparticle Synthesis

  • Nanoparticle Synthesis and Fluorescence : The compound is instrumental in the synthesis of nanoparticles, particularly in creating bright, emission-tuned nanoparticles. This application is significant in fields like fluorescence imaging and sensing (Fischer, Baier, & Mecking, 2013).

Additional Chemical Reactions and Syntheses

  • Diverse Chemical Reactions : It is utilized in various chemical reactions, including substitutions, cyclizations, and brominations, which are fundamental processes in organic chemistry. These applications demonstrate its broad utility in chemical synthesis (Noda & Seebach, 1987; Rardon & Macomber, 1990; Pevzner, 2003).

Mechanism of Action

The mechanism of action of “2-Bromo-4-(tert-butyl)-5-methoxyaniline” is not specified as it is likely dependent on the specific reaction it is involved in. As mentioned earlier, in many reactions, the bromine atom would act as a good leaving group .

Safety and Hazards

While specific safety and hazard information for “2-Bromo-4-(tert-butyl)-5-methoxyaniline” is not available, it’s important to handle all chemical substances with care. They should be used in a well-ventilated area and direct contact with skin and eyes should be avoided .

properties

IUPAC Name

2-bromo-4-tert-butyl-5-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO/c1-11(2,3)7-5-8(12)9(13)6-10(7)14-4/h5-6H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZMJKRPKCOTAHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1OC)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(tert-butyl)-5-methoxyaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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